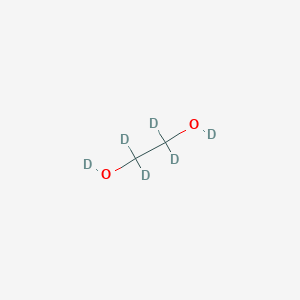

Ethylene glycol-d6

Vue d'ensemble

Description

Ethylene glycol-d6: is a deuterated form of ethylene glycol, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethylene glycol-d6 typically involves the deuteration of ethylene glycol. This can be achieved through the reaction of ethylene glycol with deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of ethylene glycol and deuterium oxide through a reactor, with catalysts to speed up the reaction. The product is then purified through distillation or other separation techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Ethylene glycol-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated glycolic acid or oxalic acid.

Reduction: It can be reduced to form deuterated ethylene.

Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

Oxidation: Deuterated glycolic acid, oxalic acid.

Reduction: Deuterated ethylene.

Substitution: Deuterated ethylene derivatives.

Applications De Recherche Scientifique

NMR Spectroscopy

EG-d6 is widely used as a solvent in NMR spectroscopy due to its ability to provide a clean spectral background. Its deuteration minimizes proton signals, allowing for clearer analysis of complex mixtures.

Case Study:

A study demonstrated the effectiveness of EG-d6 in elucidating the structure of organic compounds using NMR techniques. The absence of overlapping signals from the solvent enhances the resolution of spectral data, enabling better identification of molecular structures .

Drug Delivery Systems

EG-d6 has been incorporated into drug delivery systems, particularly in the development of polymeric nanoparticles. Its biocompatibility and ability to form stable complexes with drugs facilitate controlled release mechanisms.

Data Table: Drug Delivery Systems Utilizing EG-d6

| Polymer Type | Drug Loaded | Release Mechanism | In Vivo Circulation Time |

|---|---|---|---|

| Star-shaped PFG-PEG | Maleimide-functionalized drugs | Diels–Alder reaction | >80% remaining after 6 hours |

| PEG-based nanoparticles | Antibody-drug conjugates | Hydrolysis | 72 hours |

This table summarizes findings from research indicating that star-shaped block copolymers incorporating EG-d6 exhibit prolonged circulation times and effective drug loading capabilities .

Electrospray Ionization in Proteomics

EG-d6 enhances electrospray ionization efficiency in mass spectrometry applications, particularly in proteomics. It improves the ionization process by stabilizing protein structures during analysis.

Case Study:

Research indicated that using EG-d6 in electrospray ionization led to a significant increase in signal intensity for protein samples, facilitating more accurate quantification and identification .

Chemical Synthesis

EG-d6 serves as a solvent and reactant in various chemical synthesis processes, particularly those requiring isotopic labeling for tracking reactions or studying mechanisms.

Application Example:

In catalytic reactions involving biomass-derived feedstocks, EG-d6 is utilized to trace reaction pathways and understand catalytic efficiencies .

Material Science

The unique properties of EG-d6 make it suitable for developing advanced materials such as hydrogels and polymers with specific thermal and mechanical properties.

Data Table: Material Properties Enhanced by EG-d6

| Material Type | Property Enhanced | Measurement Method |

|---|---|---|

| Hydrogel | Swelling Ratio | Gravimetric Analysis |

| Polymeric Films | Mechanical Strength | Tensile Testing |

Mécanisme D'action

The mechanism of action of Ethylene glycol-d6 involves its interaction with various molecular targets and pathways. In NMR spectroscopy, its deuterium atoms interact with the magnetic field, providing detailed information about the molecular structure of the sample. In biological systems, the deuterium atoms can replace hydrogen atoms in metabolic pathways, allowing researchers to trace the metabolic fate of the compound .

Comparaison Avec Des Composés Similaires

Ethylene glycol (C2H6O2): The non-deuterated form of Ethylene glycol-d6.

1,2-Dibromoethane (C2H4Br2): Another compound with similar molecular structure but different functional groups.

Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and other research applications. The presence of deuterium atoms reduces background signals and enhances the clarity of spectra, making it a valuable tool in scientific research.

Activité Biologique

Ethylene glycol-d6 (EG-d6) is a deuterated form of ethylene glycol, commonly used in various chemical and biological applications. This article explores the biological activity of EG-d6, focusing on its pharmacokinetics, toxicity, and potential therapeutic uses, supported by relevant case studies and research findings.

This compound is characterized by its molecular formula and is primarily utilized as a solvent in chemical reactions, particularly in organic synthesis and analytical chemistry. Its deuterated nature allows for enhanced nuclear magnetic resonance (NMR) studies due to the reduced background signal from hydrogen atoms.

Pharmacokinetics and Toxicity

Absorption and Metabolism

EG-d6 is absorbed through the gastrointestinal tract when ingested. Once in the bloodstream, it undergoes metabolism primarily in the liver. The metabolic pathway involves conversion to glycolic acid, which can lead to metabolic acidosis—a significant concern in cases of overdose or poisoning.

Toxicological Profile

Research indicates that ethylene glycol, including its deuterated form, can cause severe toxicity characterized by:

- Metabolic Acidosis : High levels of EG lead to an increased anion gap metabolic acidosis due to the accumulation of glycolic acid and other metabolites .

- Renal Failure : Ethylene glycol is known to cause acute renal failure due to the precipitation of calcium oxalate crystals in renal tubules .

- Hematological Effects : Studies have shown that exposure to high doses can suppress bone marrow activity, leading to hematological abnormalities such as decreased leukocyte counts .

Case Studies

-

Acute Ethylene Glycol Intoxication

A notable case involved a 70-year-old male who presented with confusion and slurred speech after ingesting a high concentration of ethylene glycol. His treatment included hemodialysis, which effectively cleared EG from his system and resolved metabolic acidosis within 36 hours . -

Severe Poisoning with Minimal Sequelae

Another case highlighted a patient who ingested an extreme dose of ethylene glycol in a suicide attempt but survived with minimal long-term effects. This case emphasized the importance of timely intervention and appropriate treatment protocols .

Table 1: Summary of Biological Effects of this compound

Propriétés

IUPAC Name |

1,1,2,2-tetradeuterio-1,2-dideuteriooxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCAIKOWRPUZTN-UFSLNRCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164570 | |

| Record name | (1,1,2,2-2H4)Ethane-1,2-(2H2)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15054-86-1 | |

| Record name | 1,2-Ethane-1,1,2,2-d4-diol-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15054-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1,2,2-2H4)Ethane-1,2-(2H2)diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015054861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1,2,2-2H4)Ethane-1,2-(2H2)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1,2,2-2H4]ethane-1,2-[2H2]diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethylene glycol-d6 in chemical synthesis?

A1: this compound serves as a valuable building block in synthesizing deuterated compounds. Specifically, it plays a crucial role in producing diethanolamine-d8, a precursor for creating deuterium-labeled spiromustine, a potential antitumor agent. [] This deuterated form of spiromustine is essential as an internal standard for mass spectrometry analysis, enabling accurate quantification of the drug in biological samples. []

Q2: How is this compound synthesized?

A2: While the provided abstracts don't detail the complete synthesis of this compound, one abstract mentions a "two-step synthesis... via isotope exchange of glycolic acid." [] This suggests a method where glycolic acid is subjected to conditions that promote deuterium exchange at specific positions, ultimately yielding this compound.

Q3: Why is deuterium labeling important in pharmaceutical research?

A3: Incorporating deuterium into drug molecules like spiromustine offers several advantages. Primarily, it creates an isotopically labeled version that can be distinguished from the non-labeled drug during mass spectrometry analysis. This allows for sensitive and accurate quantification of the drug in complex biological matrices. [] Additionally, deuterium labeling can sometimes alter the metabolic pathway of a drug, potentially leading to improved pharmacokinetic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.